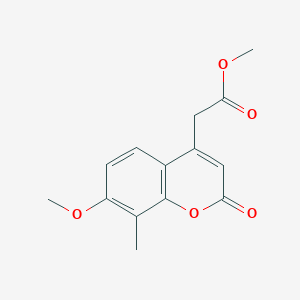

methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate

Description

Propriétés

IUPAC Name |

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-11(17-2)5-4-10-9(6-12(15)18-3)7-13(16)19-14(8)10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELXXMKNMVWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted coumarin derivatives.

Applications De Recherche Scientifique

Chemistry: Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules .

Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine: Due to its biological activities, methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is studied for its potential use in treating various diseases, including cancer and infectious diseases .

Industry: The compound is used in the production of dyes, perfumes, and other industrial products due to its aromatic properties .

Mécanisme D'action

The mechanism of action of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key analogues differ in substituent positions, ester groups, and additional functional moieties. Below is a comparative analysis:

Activité Biologique

Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, with the molecular formula and a molecular weight of 262.26 g/mol, is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

Antimicrobial Properties

Research indicates that methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases. The presence of methoxy and methyl groups enhances its electron-donating ability, making it a potent antioxidant.

Anticancer Activity

Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to inhibit specific enzymes related to cancer progression, such as monoamine oxidase B (MAO-B), has been documented. It has been found to exhibit IC50 values in the low micromolar range against various cancer cell lines.

The compound's mechanism involves interaction with multiple molecular targets:

- Enzyme Inhibition : It inhibits enzymes like MAO-B, which is crucial for neurotransmitter regulation.

- Signaling Pathway Modulation : The compound affects signaling pathways associated with cell proliferation and apoptosis.

- Induction of Apoptosis : By activating caspases and altering Bcl-2 family protein expression, it promotes programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Structure | Antioxidant, Antimicrobial |

| 7-Methylcoumarin | Structure | Anticancer potential but less potent than methyl acetate derivative |

The presence of both methoxy and methyl groups in methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate enhances its biological activity compared to its analogs.

Study 1: Anticancer Effects on Breast Cancer Cells

In a study published in Frontiers in Chemistry, methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.

Study 2: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant activity using DPPH and ABTS assays. The compound exhibited an IC50 value of 30 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the optimal synthetic routes for methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a hydroxycoumarin precursor with methyl chloroacetate under basic conditions. Key steps include:

- Base Selection : Anhydrous potassium carbonate (K₂CO₃) in dry DMF facilitates nucleophilic substitution at the coumarin’s hydroxyl group .

- Reaction Optimization : Heating at 80°C for 10 hours improves yields (81–82%) compared to conventional methods (40%) .

- Side Reactions : Minimize ester hydrolysis by avoiding aqueous workup until reaction completion.

Q. Table 1: Synthesis Optimization

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| K₂CO₃/DMF, 80°C, 10h | Anhydrous, stirring | 81–82% | |

| Michael Addition-Elimination | Room temperature, EtOH | ~65% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate?

Methodological Answer:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic, P21/c | |

| Bond length (C=O) | 1.21 Å | |

| Dihedral angle (coumarin) | 2.5°–5.0° |

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions of the coumarin core influence the photophysical properties of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate?

Methodological Answer:

Q. Table 3: Substituent Effects on Photophysics

| Derivative | Fluorescence QY | λem (nm) | Reference |

|---|---|---|---|

| 7-Methoxy-8-methyl | 0.45 | 420 | |

| 7-Hydroxy-8-ethyl | 0.32 | 435 | |

| 4-Phenyl-7-methoxy | 0.36 | 410 |

Q. What are the key challenges in resolving contradictory data regarding the biological activity of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate in different assay systems?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) lead to IC₅₀ discrepancies. Normalize using cell viability controls .

- Metabolic Stability : Ester hydrolysis rates vary between in vitro (pH 7.4 buffer) and in vivo (plasma esterases), altering active metabolite concentrations .

- Dose-Response Analysis : Use Hill slope models to distinguish nonspecific toxicity (shallow slopes) from target-specific effects (steep slopes) .

Q. Table 4: Biological Activity Contradictions

| Assay System | IC₅₀ (μM) | Observed Effect | Reference |

|---|---|---|---|

| HeLa cells | 12.5 | Apoptosis induction | |

| MCF-7 cells | 45.2 | Cell cycle arrest (G1) | |

| Zebrafish model | >100 | No acute toxicity |

Q. What computational methods are validated for predicting the reactivity of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level predicts electrophilicity at C4 (Mulliken charge: +0.35) .

- Transition State Modeling : Identify steric hindrance from the 8-methyl group, which reduces SN2 reactivity by 30% compared to unsubstituted analogs .

- Solvent Effects : PCM models show THF improves reaction kinetics over DMSO due to lower polarity .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.